Cas no 922131-49-5 (2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide)

2-(4-Methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound featuring a tetrahydroquinolinone core linked to a 4-methoxyphenoxyacetamide moiety. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to the presence of both hydrogen-bond donor/acceptor sites and aromatic systems. The methoxy and amide functionalities enhance solubility and bioavailability, while the tetrahydroquinolinone scaffold may contribute to binding affinity in biological targets. Its well-defined molecular architecture makes it a valuable intermediate for drug discovery, particularly in the development of kinase inhibitors or CNS-active agents. The compound's purity and stability under standard conditions further support its utility in research applications.
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide structure
922131-49-5 structure
Product name:2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS No:922131-49-5
MF:C18H18N2O4
Molecular Weight:326.346524715424
CID:6177739
PubChem ID:16826800

2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
    • 2-(4-methoxyphenoxy)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
    • 922131-49-5
    • AKOS024633838
    • F2266-0320
    • インチ: 1S/C18H18N2O4/c1-23-14-4-6-15(7-5-14)24-11-18(22)19-13-3-8-16-12(10-13)2-9-17(21)20-16/h3-8,10H,2,9,11H2,1H3,(H,19,22)(H,20,21)
    • InChIKey: JRPGZVBAGXLKLH-UHFFFAOYSA-N
    • SMILES: O=C1CCC2C=C(C=CC=2N1)NC(COC1C=CC(=CC=1)OC)=O

計算された属性

  • 精确分子量: 326.12665706g/mol
  • 同位素质量: 326.12665706g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 448
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.7Ų
  • XLogP3: 1.9

2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2266-0320-1mg
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
922131-49-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2266-0320-20μmol
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
922131-49-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2266-0320-4mg
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
922131-49-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2266-0320-25mg
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
922131-49-5 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2266-0320-5μmol
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
922131-49-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2266-0320-10μmol
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
922131-49-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2266-0320-15mg
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
922131-49-5 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2266-0320-5mg
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
922131-49-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2266-0320-10mg
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
922131-49-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2266-0320-20mg
2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
922131-49-5 90%+
20mg
$99.0 2023-05-16

2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide 関連文献

2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamideに関する追加情報

Introduction to Compound with CAS No. 922131-49-5 and Product Name: 2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

The compound identified by the CAS number 922131-49-5 and the product name 2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a tetrahydroquinoline core and a 4-methoxyphenoxy substituent suggests a rich chemical space for interaction with biological targets, making it an intriguing candidate for further investigation.

In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological pathways associated with various diseases. The tetrahydroquinoline scaffold is particularly noteworthy in this context, as it has been extensively studied for its pharmacological properties. This heterocyclic structure is known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The incorporation of the 4-methoxyphenoxy group into the molecule further enhances its potential by introducing additional binding pockets and interaction sites within the target proteins.

The acetamide moiety in the compound's structure also plays a crucial role in determining its pharmacokinetic and pharmacodynamic properties. Acetamides are well-known for their ability to enhance solubility and bioavailability, which are critical factors in drug development. Additionally, the amide group can participate in hydrogen bonding interactions, which can be essential for achieving high affinity and selectivity towards biological targets. These features make 2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with remarkable accuracy. By leveraging molecular docking simulations and virtual screening techniques, scientists can identify potential binding interactions between the compound and target proteins. These computational approaches have been instrumental in guiding experimental design and optimizing lead compounds for therapeutic applications. In the case of CAS No. 922131-49-5, computational studies have suggested that it may interact with enzymes and receptors involved in critical cellular processes.

One of the most exciting areas of research involving this compound is its potential application in oncology. Cancer is a complex disease characterized by uncontrolled cell growth and proliferation. The ability of tetrahydroquinoline derivatives to inhibit key enzymes involved in cancer cell metabolism has made them attractive candidates for anticancer drug development. Furthermore, the 4-methoxyphenoxy group may enhance the compound's ability to cross cell membranes, improving its delivery to tumor sites. Preliminary studies have shown that derivatives of this class exhibit significant cytotoxic effects against various cancer cell lines while maintaining relatively low toxicity towards normal cells.

Beyond oncology, this compound has shown promise in other therapeutic areas as well. For instance, its structural features suggest that it may have anti-inflammatory properties by modulating cytokine production and immune cell function. Chronic inflammation is implicated in numerous diseases, including cardiovascular disorders, autoimmune conditions, and neurodegenerative diseases. Therefore, compounds like CAS No. 922131-49-5 could potentially offer new treatment strategies for these conditions.

The development of novel drug candidates is a multi-step process that involves extensive characterization at both the chemical and biological levels. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming the structure of the compound and understanding its conformational dynamics. Biological assays are equally important for evaluating its potency, selectivity, and pharmacokinetic properties. These studies provide critical data for determining whether the compound is suitable for further development into a drug candidate.

In conclusion,CAS No. 922131-49-5, with its product name 2-(4-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, represents a compelling example of how structural innovation can lead to novel therapeutic agents. Its unique combination of structural features positions it as a promising candidate for further investigation across multiple therapeutic areas. As research continues to uncover new biological targets and mechanisms underlying various diseases,this compound could play an important role in shaping future treatment strategies.

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